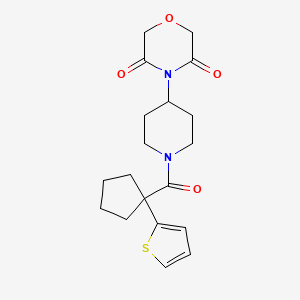
4-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)morpholine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)morpholine-3,5-dione, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the survival, proliferation, and differentiation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for various B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
Thiophene derivatives have been investigated for their anti-inflammatory potential. For instance, compounds containing the thiophene nucleus, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea , exhibit anti-inflammatory effects . These molecules may modulate inflammatory pathways and hold promise for managing inflammatory conditions.
Serotonin Antagonism and Alzheimer’s Treatment
The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one has been explored as a serotonin antagonist. It shows potential in the treatment of Alzheimer’s disease . Serotonin antagonists play a crucial role in managing neurodegenerative disorders.
Antitumor Activity
Researchers have evaluated the antitumor activity of 4-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)morpholine-3,5-dione against human malignant melanoma cells (A375) using the standard MTT assay in vitro . This suggests its potential as an anticancer agent.
Electrochemical Biosensors
In a different context, 6-(ferrocenyl)hexanethiol (FcSH) , which contains a thiophene moiety, has been employed in constructing electrochemical biosensors. Researchers used gold nanoparticles on the surface of polyamidoamine dendrimer (PAMAM)-modified gold electrodes . Such biosensors find applications in various fields, including diagnostics and environmental monitoring.
Biologically Active Compounds
Thiophene-based analogs have fascinated scientists due to their potential as biologically active compounds. These derivatives play a vital role in medicinal chemistry, allowing researchers to improve advanced compounds with diverse biological effects .
Drug Discovery and Combinatorial Libraries
Thiophene and its substituted derivatives serve as essential building blocks for medicinal chemists. They contribute to combinatorial library design and the search for lead molecules. Researchers continue to synthesize novel thiophene moieties with broader therapeutic activities, aiming for more effective pharmacological prototypes.
Eigenschaften
IUPAC Name |
4-[1-(1-thiophen-2-ylcyclopentanecarbonyl)piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c22-16-12-25-13-17(23)21(16)14-5-9-20(10-6-14)18(24)19(7-1-2-8-19)15-4-3-11-26-15/h3-4,11,14H,1-2,5-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTNAJBZWYEBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)N4C(=O)COCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)morpholine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2742099.png)
![(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine](/img/structure/B2742100.png)
![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-2-methylimidazole-4-sulfonamide](/img/structure/B2742101.png)
![N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B2742102.png)
![6-(2-furylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742103.png)
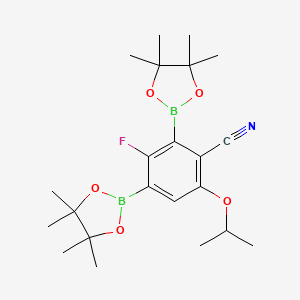
![N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]but-2-ynamide](/img/structure/B2742108.png)
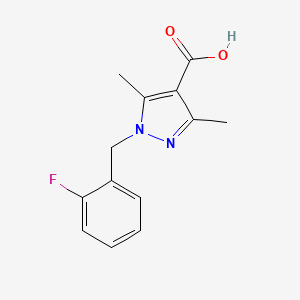
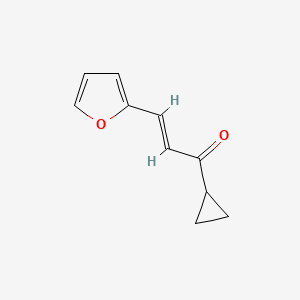

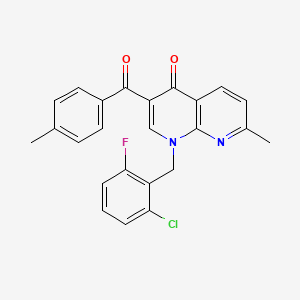
![1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one](/img/structure/B2742118.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2742121.png)
![4-(4-fluorophenyl)-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2742122.png)